Copper(II) formate hydrate

Overview

Description

Copper(II) formate hydrate is a royal blue material . It is obtained by crystallization from solutions at temperatures of 75-85°C . Crystallization from solutions at temperatures of 50-60°C results in the formation of a metastable dihydrate . A tetrahydrate can be produced by crystallization at lower temperatures .

Synthesis Analysis

This compound is synthesized by the decomposition of copper formate clusters in the gas phase by infrared multiple photon dissociation . The decomposition process includes the formation of formic acid or loss of hydrogen atoms, leading to a variety of Cu(I) (HCO2)2n+1 .Molecular Structure Analysis

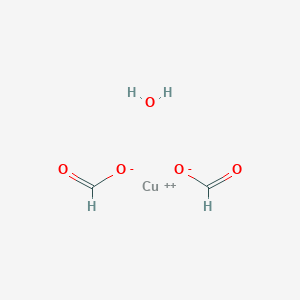

The molecular structure of this compound is represented by the linear formula: (HCO2)2Cu · xH2O . The molecular weight of the anhydrous basis is 153.58 .Chemical Reactions Analysis

The decomposition of copper formate clusters is investigated in the gas phase by infrared multiple photon dissociation of Cu(II) . The decomposition of larger clusters (n>2) takes place exclusively by the sequential loss of neutral copper formate units Cu(II) (HCO2)2 or Cu(II)2(HCO2)4, leading to clusters with n=1 or n=2 .Physical And Chemical Properties Analysis

This compound is a large, light blue, monoclinic powder . It is formed by dehydration over CaCl2, under reduced pressure .Scientific Research Applications

1. Magnetic Properties and Metal Interaction

Copper(II) formate hydrate demonstrates unique magnetic properties due to the interaction between copper ions and ligand groups. This interaction is influenced by the polarizability of the ligand groups, leading to variations in the magnetic behavior of copper complexes. Notably, copper formate tetrahydrate has been found to have a different magnetic property compared to other copper compounds, attributed to its unique structural configuration (Lewis & Thompson, 1963).

2. Surface Passivation and Oxidation Resistance

This compound plays a crucial role in the surface passivation of copper, enhancing its resistance to oxidation without affecting its thermal or electrical conductivities. This is achieved through a crystallographic reconstruction of the copper surface and the formation of an ultrathin surface coordination layer, which offers significant protection against environmental factors like air, salt spray, and alkaline conditions (Peng et al., 2020).

3. Applications in Semiconductor Bonding

This compound is utilized in the development of copper pastes for semiconductor die-attach bonding at temperatures below 300°C. The thermal decomposition of copper(II) formate results in the formation of copper nanoparticles, which are instrumental in creating electrical and mechanical connections to substrates through a sintering process (Bhogaraju et al., 2020).

4. Art Conservation and Pigment Analysis

This compound is also significant in art conservation, particularly in the analysis and preservation of historical pigments. Its properties and behavior, such as corrosion and deterioration on artworks, provide essential insights for conservators. Copper formate's role in the composition and stability of pigments like verdigris is extensively studied and documented (Scott, Taniguchi, & Koseto, 2001).

5. Thermal Properties and Heat Capacity Analysis

Research has been conducted on the heat capacities of copper(II) formate tetrahydrate and tetradeuterate, revealing their unique thermal behaviors and transitions. These studies provide valuable information for understanding the thermal properties of materials containing this compound, which is crucial in various industrial and scientific applications (Matsuo et al., 1976).

6. Novel Fabrication and Synthesis Methods

Innovative methods have been developed for synthesizing various types of copper(II) formates, which have implications for producing copper powders and studying their magnetic properties. This research contributes to the advancement of materials science, particularly in the fabrication of specialized copper-based materials (Krasilnikov et al., 2020).

Mechanism of Action

Target of Action

Copper(II) formate hydrate primarily targets alkaline surfaces . These surfaces transform formaldehyde directly into formate, which is a key process in the action of this compound . The compound also interacts with Cu(II) ions , forming a two-dimensional distorted triangular-lattice magnetic network .

Mode of Action

This compound forms a unique layered structure held by interlayer weak axial Cu-O formate bonds and O-H water ⋯O formate hydrogen bonds . The Cu(II) ions are connected by anti-anti formates via short basal Cu-O bonds . This structure remains unchanged until dehydration occurs, which produces the layered anhydrous β-Cu(HCOO)2 .

Biochemical Pathways

It’s known that the compound plays a role in the formation of formates on alkaline surfaces, such as in glass-induced metal corrosion (gim) or calcium carbonate degradation .

Pharmacokinetics

It’s known that the compound can be prepared by hydrolysis of formate ions in concentrated aqueous solutions of copper formate . This suggests that the compound may have some solubility in water, which could impact its bioavailability.

Result of Action

The result of this compound’s action is the formation of a two-dimensional distorted triangular-lattice magnetic network of Cu(II) ions . This network exhibits a global spin-canted antiferromagnetism with the Néel temperature of 32.1 K .

Action Environment

Environmental factors can influence the action of this compound. For instance, the compound’s action is often related to alkaline surfaces, which can transform formaldehyde directly into formate . Additionally, the compound’s structure remains unchanged until dehydration occurs, suggesting that the presence of water can influence its stability .

Safety and Hazards

Future Directions

Copper(II) formate hydrate has potential applications in various fields. For instance, a thermally triggered self-reducible copper ink has been developed to print conductive patterns on flexible substrates . This ink contains only copper formate (CuF) and monoisopropanol amine (MIPA) . The ink can also be printed on flexible substrates, such as polyethylene terephthalate (PET) or polyimide (PI) thin films, to create highly-conductive tracks with a strong mechanical stability .

Biochemical Analysis

Biochemical Properties

Copper(II) formate hydrate plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found to have antibacterial properties, which are believed to be due to its interaction with bacterial cell membranes

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It has been shown to have strong antibacterial properties, which suggests that it can influence cell function

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and possible enzyme inhibition or activation

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time

Metabolic Pathways

This compound may be involved in various metabolic pathways. It could interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation

properties

IUPAC Name |

copper;diformate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Cu.H2O/c2*2-1-3;;/h2*1H,(H,2,3);;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHDJXFJXJZYGO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4CuO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)

![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B166824.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one](/img/structure/B166827.png)